molecular formula C25H28N2O6S B12522407 N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine CAS No. 773858-04-1

N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine

Cat. No.: B12522407
CAS No.: 773858-04-1
M. Wt: 484.6 g/mol
InChI Key: HUVGXNQLWNGTEJ-YROCYRMSSA-N
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Description

N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine is a synthetic sulfonamide derivative comprising a naphthalene-1-sulfonyl group covalently linked to the dipeptide L-isoleucyl-L-tyrosine. The naphthalene-1-sulfonyl moiety is a common structural motif in fluorescent probes and enzyme inhibitors due to its aromaticity and electron-withdrawing properties .

Properties

CAS No.

773858-04-1

Molecular Formula

C25H28N2O6S

Molecular Weight

484.6 g/mol

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-[[(2S,3S)-3-methyl-2-(naphthalen-1-ylsulfonylamino)pentanoyl]amino]propanoic acid

InChI

InChI=1S/C25H28N2O6S/c1-3-16(2)23(24(29)26-21(25(30)31)15-17-11-13-19(28)14-12-17)27-34(32,33)22-10-6-8-18-7-4-5-9-20(18)22/h4-14,16,21,23,27-28H,3,15H2,1-2H3,(H,26,29)(H,30,31)/t16-,21-,23-/m0/s1

InChI Key

HUVGXNQLWNGTEJ-YROCYRMSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NS(=O)(=O)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine typically involves the reaction of naphthalene-1-sulfonyl chloride with L-isoleucine and L-tyrosine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is typically conducted at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The sulfonyl group can be reduced to a thiol group under specific conditions.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring can yield naphthoquinone derivatives, while reduction of the sulfonyl group can produce thiol derivatives.

Scientific Research Applications

N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in studies involving protein labeling and tracking due to its fluorescent properties.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or reactivity.

Mechanism of Action

The mechanism of action of N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine involves its interaction with specific molecular targets. The naphthalene ring can intercalate with DNA or proteins, while the isoleucine and tyrosine residues can form hydrogen bonds and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine with key structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications Reference
This compound C₂₅H₂₈N₂O₇S ~504.57 Naphthalene-1-sulfonyl, dipeptide Enzyme inhibition, fluorescent probes (inferred)
Dansyl-PE (N-(5-(dimethylamino)naphthalene-1-sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) C₅₄H₉₃N₂O₁₀PS ~1003.34 Dansyl, phospholipid Liposome membrane studies, fluorescence quenching assays
2-Naphthalenesulfonyl chloride C₁₀H₇ClO₂S 226.68 Naphthalene-2-sulfonyl, reactive chloride Sulfonylation reagent in organic synthesis
5-(Dimethylamino)naphthalene-1-sulfonyl (Dansyl) chloride C₁₂H₁₂ClNO₂S 269.75 Dansyl, reactive chloride Fluorescent labeling of amines (e.g., proteins, N-nitrosamines)

Key Observations:

  • Dansyl vs. Naphthalene-1-sulfonyl: The dansyl group (5-dimethylamino substitution) enhances fluorescence quantum yield compared to unmodified naphthalene-1-sulfonyl derivatives . The target compound lacks this dimethylamino group, likely reducing fluorescence intensity but retaining sulfonamide reactivity.
  • Dipeptide vs. Phospholipid Backbone: Unlike dansyl-PE, which integrates into lipid bilayers , the dipeptide in the target compound may enable interactions with proteases or receptors.

Functional Analogs

2.2.1. Enzyme Inhibitors

Sulfonamide-containing peptides, such as N-(naphthalene-1-sulfonyl)-L-valyl-L-leucinal, are known protease inhibitors.

2.2.2. Fluorescent Probes

Dansyl chloride derivatives are used to detect amines via fluorimetric methods (e.g., N-nitrosamine analysis in APIs) . While the target compound lacks dansyl’s dimethylamino group, its naphthalene core may still exhibit weak fluorescence, enabling applications in trace detection.

Analytical Methods

  • Fluorimetric Detection: Dansyl analogs are quantified via HPLC with fluorescence detection (λₑₓ = 340 nm, λₑₘ = 510 nm) . The target compound may require similar methods, albeit with lower sensitivity.
  • Chromatographic Separation: Reverse-phase HPLC with C18 columns and acetonitrile/water gradients is standard for sulfonamide-peptide analysis .

Biological Activity

N-(Naphthalene-1-sulfonyl)-L-isoleucyl-L-tyrosine is a synthetic compound that combines the amino acids L-isoleucine and L-tyrosine with a naphthalene-1-sulfonyl group. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical research.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C18H20N2O4S\text{C}_{18}\text{H}_{20}\text{N}_{2}\text{O}_{4}\text{S}

This structure features:

  • Naphthalene-1-sulfonyl group : Enhances solubility and bioavailability.
  • Amino acid components : L-isoleucine and L-tyrosine contribute to biological interactions, particularly in neurotransmitter synthesis and protein interactions.

1. Neurotransmitter Synthesis

L-Tyrosine, one of the amino acids in this compound, is a precursor for neurotransmitters such as dopamine, norepinephrine, and epinephrine. The presence of L-isoleucine may also influence metabolic pathways related to energy production and neurotransmitter modulation.

2. Protein Interaction Studies

Research indicates that compounds with sulfonamide structures, like this compound, can interact with specific protein targets, enhancing their potential as therapeutic agents. The sulfonyl group allows for nucleophilic attack at sulfur centers, facilitating reactions with various proteins .

Case Studies

Several studies have explored the biological activity of similar compounds, shedding light on the potential applications of this compound:

  • A study demonstrated that sulfonamide derivatives could selectively target tyrosine residues in proteins, which is crucial for understanding their role in enzymatic reactions and signaling pathways .
  • Another investigation focused on the reactivity of tyrosines within proteins using sulfonamide-based probes, revealing their ability to modify protein functions through targeted interactions .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-(4-Sulfobenzoyl)-L-TyrosineContains a sulfonic acid groupFocus on enhancing solubility and bioactivity
N-(Phenylsulfonyl)-L-IsoleucineSimilar sulfonamide structurePotentially different binding affinities
N-Acetyl-L-TyrosineAcetylated form of L-TyrosineUsed primarily as a substrate in biochemical assays
N-Benzenesulfonyl-L-LeucineLeucine instead of isoleucineVariations in hydrophobicity affecting activity

The distinct combination of naphthalene sulfonamide moiety with L-isoleucine and L-tyrosine provides this compound with unique therapeutic profiles compared to other similar compounds.

Potential Applications

The biological activities of this compound suggest several potential applications in drug development:

  • Neuropharmacology : Targeting neurotransmitter synthesis pathways.
  • Proteomics : Utilizing its reactivity to profile tyrosine modifications in various proteins.
  • Therapeutics : Developing drugs aimed at specific diseases linked to neurotransmitter imbalances or protein dysfunctions.

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